Torsional Angle vs. Non-Fluorinated Analogs
The specific ortho,ortho'-difluoro substitution in 4-bromo-2,6-difluorobiphenyl enforces a distinct molecular conformation compared to its non-fluorinated or differently halogenated analogs. A ¹H NMR study in a nematic liquid crystalline solvent determined the most probable inter-ring torsional angle (φ) for a closely related compound, 4'-bromo-4-chloro-2,6-difluorobiphenyl, to be 42° [1]. This is significantly larger than the torsional angles measured under similar conditions for 4,4'-dichlorobiphenyl (φ = 34°) and 4-pentyl-4'-cyanobiphenyl (5CB) (φ = 32°) [1]. The increased angle is attributed to the steric hindrance of the ortho-fluorine atoms, which alters the molecular shape and polarizability tensor, a key determinant of performance in liquid crystal formulations.
4,4'-Dichlorobiphenyl: 34°
5CB: 32°
| Evidence Dimension | Most probable inter-ring torsional angle (φ) in nematic liquid crystal solvent |
|---|---|
| Target Compound Data | φ = 42° (for 4'-Br-4-Cl-2,6-difluorobiphenyl) |
| Comparator Or Baseline | 4,4'-Dichlorobiphenyl: φ = 34°; 4-Pentyl-4'-cyanobiphenyl (5CB): φ = 32° |
| Quantified Difference | Target compound exhibits a 6-10° larger torsional angle than comparators. |
| Conditions | ¹H NMR dipolar coupling analysis in the nematic liquid crystal solvent EBBA (N-(4-ethoxybenzylidene)-4-butylaniline) [1]. |
Why This Matters
A larger torsional angle directly influences the molecular aspect ratio and polarizability, which are critical parameters for predicting and controlling mesophase behavior and dielectric anisotropy in liquid crystal mixtures.
- [1] D. Catalano, L. Di Bari, C. A. Veracini, G. N. Shilstone, C. Zannoni. A maximum-entropy approach analysis of the problem of the rotameric distribution for substituted biphenyls studied by 1H nuclear magnetic resonance spectroscopy in nematic liquid crystals. Journal of the Chemical Society, Faraday Transactions, 1991, 87(16), 2583-2589. View Source
